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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)isoindoline

Cat. No.: B8155237

Get Quote

Technical Guide & Scaffold Profile

Executive Summary
4-(3-Chlorophenyl)isoindoline is a bicyclic secondary amine characterized by a rigidified

benzylamine core fused to a chlorophenyl ring. Unlike the more common 1-substituted or 3-

substituted isoindoline derivatives (often associated with isoindolinones like Chlorthalidone),

the 4-substituted isomer places the biaryl junction on the benzene ring of the isoindoline

system. This specific topology creates a unique vector for pi-stacking interactions and is

increasingly utilized as a "privileged scaffold" in the design of Neuropilin-1 antagonists, protein-

protein interaction (PPI) inhibitors, and CNS-active agents.

Chemical Identity & Structural Descriptors[1][2][3]
The molecule consists of an isoindoline core substituted at the C4 position with a 3-

chlorophenyl group.
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Property Descriptor

IUPAC Name 4-(3-Chlorophenyl)-2,3-dihydro-1H-isoindole

Molecular Formula C₁₄H₁₂ClN

Molecular Weight 229.71 g/mol

Monoisotopic Mass 229.066 g/mol

CAS Number

Not widely listed as a commodity chemical;

typically synthesized in situ or as a custom

intermediate.[1]

SMILES Clc1cccc(c1)c2cccc3CNCc23

Core Scaffold 4-Arylisoindoline (Biaryl system)

Structural Nuance (Critical Distinction)
Researchers must distinguish this compound from 3-(4-chlorophenyl)isoindolin-1-one (a

metabolite of Chlorthalidone).

Target Molecule (4-isomer): Substituent is on the benzene ring (C4/C7). The nitrogen ring is

fully reduced (secondary amine).

Common Isomer (1/3-isomer): Substituent is on the pyrrole ring carbon (C1/C3). Often

contains a ketone.

Physicochemical Profiling
The following data synthesizes calculated values and experimental trends observed in 4-

arylisoindoline analogs.

Key Physicochemical Parameters
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Parameter Value (Approx.)
Implication for Drug
Design

cLogP 3.4 – 3.8

High Lipophilicity. The 3-

chlorophenyl group

significantly increases

hydrophobicity compared to

the parent isoindoline (LogP

~1.4), promoting membrane

permeability but potentially

limiting aqueous solubility.

pKa (Base) 9.2 – 9.6

Basic. The secondary amine is

protonated at physiological pH

(7.4), making the salt form

(e.g., hydrochloride) the

preferred species for solubility.

TPSA ~12.0 Å²

Excellent CNS Permeability.

The low polar surface area

(only one NH group) suggests

high blood-brain barrier (BBB)

penetration.

H-Bond Donors 1 Secondary amine (NH).

H-Bond Acceptors 1 Secondary amine (N).[2][3][4]

Rotatable Bonds 1

The biaryl bond between the

isoindoline C4 and the

chlorophenyl ring allows for

limited conformational flexibility

(atropisomerism is unlikely due

to low steric bulk).

Solubility & Stability
Aqueous Solubility: Low in free base form (< 0.1 mg/mL). Moderate to high in salt forms

(HCl, TFA) or at pH < 5.
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Chemical Stability: The isoindoline ring is susceptible to oxidation to isoindole (aromatic but

unstable) or isoindolinone (lactam) under harsh oxidative conditions. The secondary amine is

reactive and typically requires protection (e.g., Boc) during storage if not present as a salt.

Synthetic Methodology
The synthesis of 4-(3-Chlorophenyl)isoindoline relies on a robust Suzuki-Miyaura cross-

coupling strategy. Direct coupling to the unprotected amine is possible but often results in lower

yields due to catalyst poisoning; therefore, a N-protected route is the industry standard.

Protocol: Suzuki Coupling Approach
Precursor: 4-Bromoisoindoline (commercially available as HCl salt).

Step 1: Protection React 4-bromoisoindoline with Di-tert-butyl dicarbonate (Boc₂O) and TEA in

DCM to yield N-Boc-4-bromoisoindoline.

Step 2: Cross-Coupling

Reagents:N-Boc-4-bromoisoindoline, 3-Chlorophenylboronic acid.

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5-10 mol%).

Base: Cs₂CO₃ or K₂CO₃ (2-3 equiv).

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Conditions: Heat at 90–110°C for 4–12 hours under Argon.

Step 3: Deprotection Treat the intermediate with TFA/DCM (1:1) or HCl/Dioxane to cleave the

Boc group, yielding the target 4-(3-Chlorophenyl)isoindoline salt.

Synthetic Pathway Visualization
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4-Bromoisoindoline
(HCl Salt) N-Boc-4-Bromoisoindoline

Boc2O, TEA
DCM, RT

N-Boc-4-(3-Cl-Ph)-isoindoline

Suzuki Coupling:
Pd(dppf)Cl2, Cs2CO3
Dioxane/H2O, 100°C

3-Chlorophenylboronic acid

4-(3-Chlorophenyl)isoindoline

Deprotection:
TFA/DCM or HCl

Click to download full resolution via product page

Caption: Figure 1. Standard synthetic route via Suzuki-Miyaura coupling of N-protected 4-

bromoisoindoline.

Medicinal Chemistry Applications
Scaffold Analysis
The 4-arylisoindoline moiety serves as a conformationally restricted pharmacophore.

Rigidity: Unlike a flexible benzylamine, the isoindoline fuses the methylene linker into a ring,

reducing the entropic cost of binding.

Vector: The C4-substitution projects the chlorophenyl ring at a distinct angle (~60° twist

relative to the core), creating a shape complementary to hydrophobic pockets in enzymes

like Neuropilin-1 (NRP1) and Bacterioferritin (BfrB).

Known Applications
Neuropilin-1 Antagonists: 4-substituted isoindolines have been identified as arginine-mimetic

scaffolds that block the VEGF-A binding site on NRP1, exhibiting anti-angiogenic and

immunomodulatory activity.

BfrB-Bfd Interaction Inhibitors: Derivatives of 4-amino and 4-arylisoindolines bind to the Bfd-

binding site of Pseudomonas aeruginosa Bacterioferritin (BfrB), disrupting iron homeostasis.

CNS Ligands: The scaffold mimics the structure of phenylpiperazines and

tetrahydroisoquinolines, common in serotonin (5-HT) and dopamine receptor ligands.

Handling & Safety (MSDS Summary)
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Hazard Classification: GHS07 (Irritant).

Signal Word: Warning.

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335

(May cause respiratory irritation).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs

CO₂ from air; store as HCl or TFA salt for long-term stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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